
2-(1-Adamantyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Adamantyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a compound that combines the structural features of adamantane and tetrahydroisoquinoline. Adamantane is known for its rigid, diamond-like structure, while tetrahydroisoquinoline is a heterocyclic compound with significant pharmacological properties. The combination of these two structures results in a compound with unique chemical and biological properties, making it of interest in various fields of research and application.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Adamantyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the following steps:
Formation of the Adamantyl Intermediate: The adamantyl moiety can be introduced through the reaction of adamantane with a suitable halogenating agent, such as bromine, to form 1-bromoadamantane.
Coupling with Tetrahydroisoquinoline: The 1-bromoadamantane is then reacted with tetrahydroisoquinoline under basic conditions to form the desired product.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Additionally, the use of continuous flow reactors and other advanced manufacturing techniques could improve efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Adamantyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:
Substitution: The adamantyl group can undergo substitution reactions, such as halogenation or nitration, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2-(1-Adamantyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(1-Adamantyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with neurotransmitter receptors, ion channels, and enzymes involved in neurotransmitter synthesis and degradation.
Pathways Involved: It may modulate dopaminergic, cholinergic, and glutamatergic pathways, which are crucial in the regulation of mood, cognition, and motor function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Amantadine: An antiviral and antiparkinsonian drug with a similar adamantyl structure.
Memantine: Used in the treatment of Alzheimer’s disease, also contains an adamantyl group.
Rimantadine: Another antiviral drug related to amantadine.
Uniqueness
2-(1-Adamantyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its combination of the adamantyl and tetrahydroisoquinoline moieties, which confer distinct chemical and biological properties. This dual structure allows it to interact with a broader range of molecular targets and exhibit a wider spectrum of biological activities compared to its analogs .
Propriétés
Formule moléculaire |
C19H25N |
|---|---|
Poids moléculaire |
267.4 g/mol |
Nom IUPAC |
2-(1-adamantyl)-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C19H25N/c1-2-4-18-13-20(6-5-17(18)3-1)19-10-14-7-15(11-19)9-16(8-14)12-19/h1-4,14-16H,5-13H2 |
Clé InChI |
NZPHXWRBQKZAGV-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC2=CC=CC=C21)C34CC5CC(C3)CC(C5)C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(4R)-4-azido-3-benzoyloxy-4-methyl-5-oxooxolan-2-yl]methyl benzoate](/img/structure/B13440967.png)

![3-Chloro-a-[1-[(1,1-dimethylethyl-d9)amino]ethyl]benzenemethanol Hydrochloride; rac threo-Hydroxybupropion-d9 Hydrochloride](/img/structure/B13440972.png)
![(6alpha,11beta,16alpha,17alphalpha)-S-(Chloromethyl) Ester, 6,9-difluoro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-16-methyl-3-oxo-androsta-1,4-diene-17-carbothioic acid](/img/structure/B13440978.png)
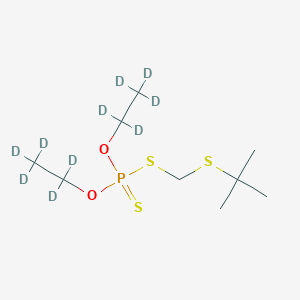
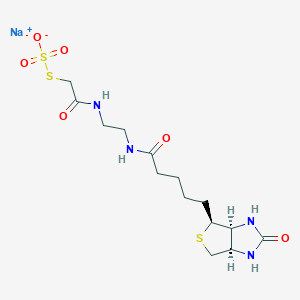
![2-[4-(3-aminophenyl)-1H-pyrazol-1-yl]-N-ethylacetamide](/img/structure/B13440990.png)
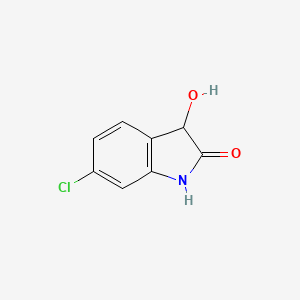
![[(8R,9R,13S,14R,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13440998.png)
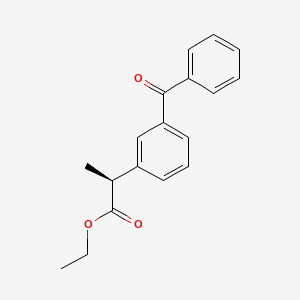
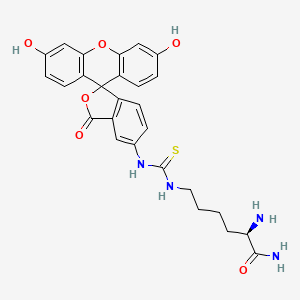
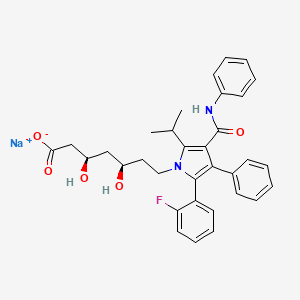
![4-[(1R)-2-(Methylamino)-1-(sulfooxy)ethyl]-1,2-benzenediol](/img/structure/B13441039.png)
![(3R,4R,5R,6S)-2-[(Z)-4-[[9-[(2R,3S,4R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]-2-methylbut-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13441045.png)
